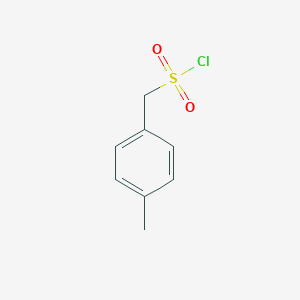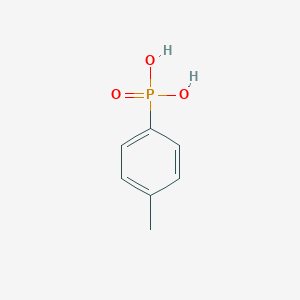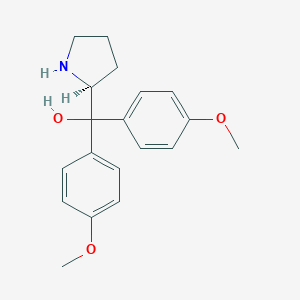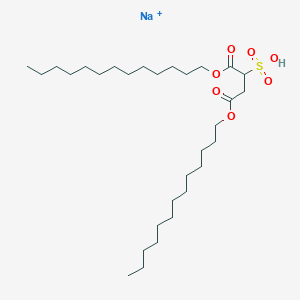
Sodium ditridecyl sulfosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ditridecyl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with tridecyl alcohol. This compound is known for its mildness and effectiveness in reducing surface tension, making it a popular choice in personal care products, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Sodium ditridecyl sulfosuccinate is synthesized through the esterification of maleic anhydride with tridecyl alcohol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with tridecyl alcohol in the presence of a catalyst to form the intermediate ester.
Sulfonation: The intermediate ester is then sulfonated using a sulfonating agent such as sodium bisulfite to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Drying: The final product is dried to obtain a stable, powdered form suitable for various applications.
化学反応の分析
Types of Reactions: Sodium ditridecyl sulfosuccinate primarily undergoes:
Hydrolysis: In the presence of water, it can hydrolyze to form sulfosuccinic acid and tridecyl alcohol.
Oxidation: It can be oxidized under specific conditions to produce sulfonic acids.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at elevated temperatures.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions
Major Products:
Hydrolysis: Sulfosuccinic acid and tridecyl alcohol.
Oxidation: Various sulfonic acids.
Substitution: Derivatives with different functional groups replacing the sulfonate
科学的研究の応用
Sodium ditridecyl sulfosuccinate has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in oil spill remediation, textile processing, and as a wetting agent in coatings and paints .
作用機序
The primary mechanism of action of sodium ditridecyl sulfosuccinate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic tridecyl chains with hydrophilic sulfonate groups at interfaces, thereby stabilizing emulsions and dispersions. It targets lipid membranes and interfaces, disrupting their structure and enhancing solubility and dispersion of hydrophobic substances .
類似化合物との比較
Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and in industrial applications.
Diamyl sodium sulfosuccinate: Used in similar applications but with different chain lengths affecting its properties.
Dicapryl sodium sulfosuccinate: Another variant with different alkyl chain lengths
Uniqueness: Sodium ditridecyl sulfosuccinate stands out due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring mildness and strong surface activity .
特性
CAS番号 |
2673-22-5 |
|---|---|
分子式 |
C30H58O7S.Na C30H58NaO7S |
分子量 |
585.8 g/mol |
IUPAC名 |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |
InChIキー |
QQYSPMBMXXCTGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2673-22-5 |
物理的記述 |
Clear colorless liquid; [MP Biomedical MSDS] |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


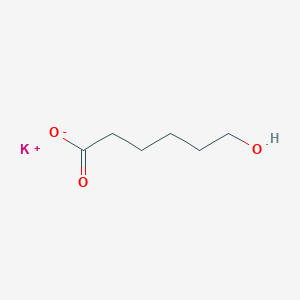
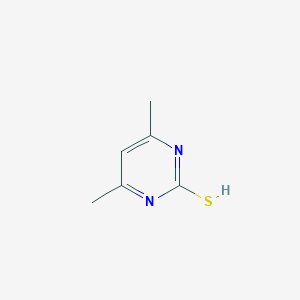
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
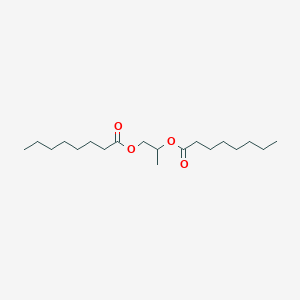
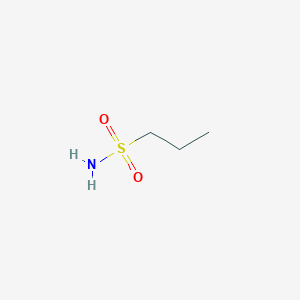
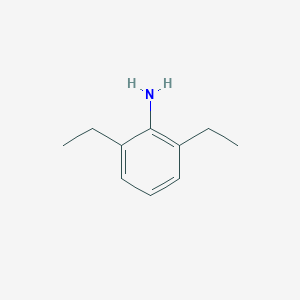
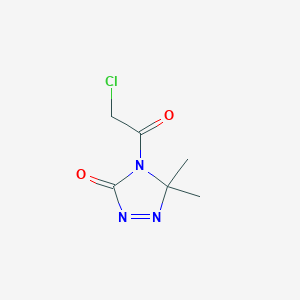
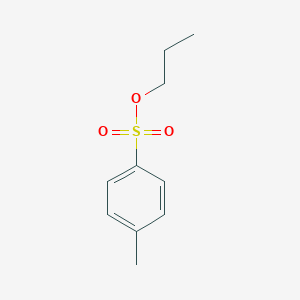
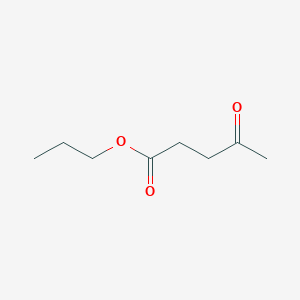
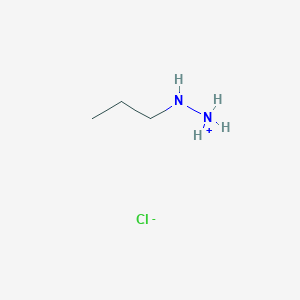
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
